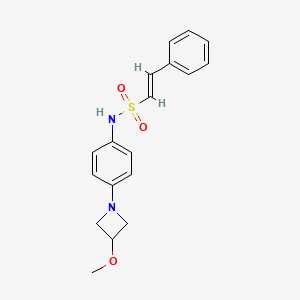

(E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-N-[4-(3-methoxyazetidin-1-yl)phenyl]-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-23-18-13-20(14-18)17-9-7-16(8-10-17)19-24(21,22)12-11-15-5-3-2-4-6-15/h2-12,18-19H,13-14H2,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDUUGWMOSLZAR-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Structure

The chemical structure of (E)-N-(4-(3-methoxyazetidin-1-yl)phenyl)-2-phenylethenesulfonamide can be represented as follows:

- Molecular Formula : C18H20N2O2S

- Molecular Weight : 336.43 g/mol

- CAS Number : Not specified in the available literature.

Physical Properties

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that compounds with similar structures often function as inhibitors or modulators of enzymatic activity, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, a study demonstrated that compounds with a similar sulfonamide moiety exhibited significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Preliminary investigations into this compound suggest it may possess antibacterial properties, particularly against Gram-positive bacteria. This aligns with findings from related compounds that inhibit bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

Study 1: Cytotoxicity Assay

In a controlled laboratory setting, this compound was tested against several cancer cell lines using MTT assays. The results indicated a dose-dependent reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| PC3 (Prostate Cancer) | 12 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 20 | Mitochondrial pathway activation |

Study 2: Antibacterial Activity

A separate study assessed the antibacterial efficacy of the compound against common pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting potential for therapeutic applications.

| Bacterial Strain | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 | Inhibition of folate synthesis |

| Escherichia coli | 64 | Disruption of cell wall integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.